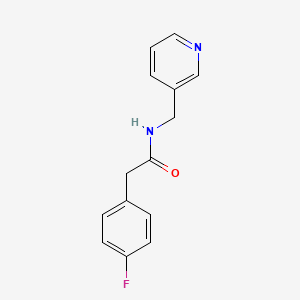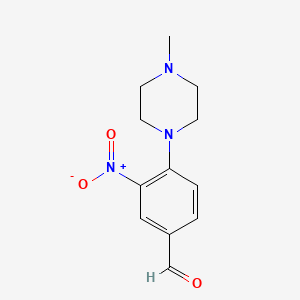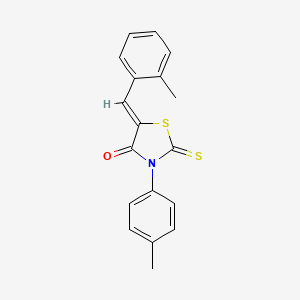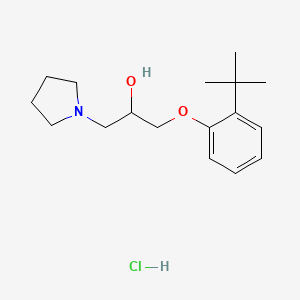![molecular formula C12H16ClN3O3 B4988322 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, also known as CNPep, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been investigated for its potential applications in various fields, including cancer research, neuroscience, and drug delivery. In cancer research, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and melanoma. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been studied for its potential to enhance memory and cognitive function. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has also been used as a carrier molecule for drug delivery, due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is thought to enhance memory and cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. In addition, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been found to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is its ability to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide's potential toxicity and limited solubility in aqueous solutions can present challenges in lab experiments.
Orientations Futures
Future research on N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide could focus on further elucidating its mechanism of action, as well as investigating its potential applications in drug delivery and other fields. Additionally, studies could be conducted to optimize the synthesis method for N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, with the goal of improving its purity and solubility. Overall, the potential applications of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide in various fields make it an exciting area of research for the future.
Méthodes De Synthèse
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be synthesized through a multistep process, starting with the reaction of 2-chloro-4-nitroaniline with ethylene glycol to form 2-(2-chloro-4-nitrophenyl) aminoethanol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide. The purity of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be further improved through recrystallization.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-8(2)12(17)15-6-5-14-11-4-3-9(16(18)19)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSXLPITCLDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)

![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)

![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)